molecular formula C9H5ClFN B1591577 1-Chloro-4-fluoroisoquinoline CAS No. 435278-06-1

1-Chloro-4-fluoroisoquinoline

Cat. No.: B1591577
CAS No.: 435278-06-1
M. Wt: 181.59 g/mol
InChI Key: BKYLDYWBJSOIMD-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoroisoquinoline is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms attached to an isoquinoline ring. Isoquinolines are structural isomers of quinolines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoroisoquinoline can be synthesized through various methods. One common approach involves the direct fluorination of isoquinoline derivatives. For instance, 1-hydroxyisoquinoline can be treated with a fluorinating agent to obtain 4-fluoro-1-hydroxy-3-methoxy-3,4-dihydroxyisoquinoline, which is then reacted with a chlorinating agent to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed reactions. For example, this compound can be obtained by treating 1-hydroxyisoquinoline with a fluorinating agent followed by chlorination in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Reduction: Palladium on charcoal (Pd/C) is commonly used as a catalyst for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed:

Scientific Research Applications

1-Chloro-4-fluoroisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the presence of both halogens can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

1-chloro-4-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYLDYWBJSOIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591337
Record name 1-Chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435278-06-1
Record name 1-Chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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